2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Heterocycles in Medicinal Chemistry and Chemical Biology
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netrsc.org This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities, making it a versatile template for drug discovery. eco-vector.comresearchgate.net
Derivatives of imidazo[1,2-a]pyridine have been reported to possess a broad spectrum of pharmacological properties. These include, but are not limited to:
Anticancer researchgate.net
Antiviral nanobioletters.commdpi.com
Antimicrobial and Antibacterial nanobioletters.commdpi.comnih.gov
Antifungal nanobioletters.commdpi.com
Anti-inflammatory eco-vector.commdpi.com
Anticonvulsant eco-vector.comnih.gov
Analgesic eco-vector.commdpi.comnih.gov
Antituberculosis mdpi.comnih.gov
Antiulcer eco-vector.comnih.gov
The therapeutic relevance of this scaffold is underscored by its incorporation into several commercially available drugs. nih.gov Notable examples include Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent for heart failure). researchgate.neteco-vector.comnih.gov The unique chemical structure and diverse biological potential of imidazo[1,2-a]pyridines have established them as a vital tool for medicinal chemists in the development of novel therapeutic agents. eco-vector.comresearchgate.netnih.gov Beyond medicine, these compounds also find applications in materials science due to their luminescent properties and as ligands in organometallic chemistry. rsc.orgresearchgate.netmdpi.com
Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Primary Therapeutic Use |
|---|---|
| Zolpidem | Sedative-hypnotic (Insomnia) |
| Alpidem | Anxiolytic |
| Olprinone | Cardiotonic (Heart Failure) |
| Zolimidine | Antiulcer |
| Saripidem | Anxiolytic |
Historical Context of Imidazo[1,2-a]pyridine Derivatives in Academic Research
Academic interest in the imidazo[1,2-a]pyridine scaffold has a long history, primarily driven by its significant pharmacological potential. The synthesis of this heterocyclic system has been a focal point of extensive research for many decades. rsc.org
The classical and most fundamental method for synthesizing 2-substituted imidazo[1,2-a]pyridines involves the condensation and cyclization of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as a substituted phenacyl bromide. nanobioletters.com This straightforward approach has been utilized to create a vast library of derivatives.
Over the past few decades, the synthetic chemistry for imidazo[1,2-a]pyridines has evolved significantly, with numerous advanced methodologies being developed. rsc.org These modern strategies aim to improve efficiency, yield, and structural diversity. Key developments include:
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the one-pot synthesis of complex imidazo[1,2-a]pyridines from three or more starting materials, enhancing synthetic efficiency. mdpi.comnih.govmdpi.com
Transition Metal-Catalyzed Reactions: Catalysts based on copper, palladium, and gold have been employed to facilitate novel C-N and C-C bond formations, enabling access to previously difficult-to-synthesize derivatives. nanobioletters.com
C-H Functionalization: Modern techniques focusing on the direct functionalization of carbon-hydrogen bonds on the imidazo[1,2-a]pyridine core offer new avenues for structural modification without the need for pre-functionalized substrates. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation often accelerates reaction times and improves yields, providing a greener and more efficient alternative to conventional heating. nanobioletters.commdpi.commdpi.com
The continuous development of these synthetic strategies reflects the sustained importance of the imidazo[1,2-a]pyridine scaffold in academic and industrial research. rsc.orged.gov
Overview of Research Trajectories for the 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine Structural Motif
A review of publicly available scientific literature indicates a lack of specific research focused on the synthesis or biological evaluation of this compound. However, based on the extensive body of work on closely related 2-phenylimidazo[1,2-a]pyridine (B181562) analogues, a clear research trajectory for this specific compound can be projected.
Synthetic Strategy: The most probable synthetic route to this compound would follow the classical condensation reaction. This would involve reacting 2-aminopyridine with 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one. This latter reactant, a substituted α-bromoacetophenone, serves as the precursor for the 2-aryl portion of the final molecule.
Structure-Activity Relationship (SAR) and Potential for Derivatization: The specific substitution pattern of the titular compound—a bromine atom at the 3-position and a methoxy (B1213986) group at the 4-position of the C2-phenyl ring—provides significant opportunities for medicinal chemistry exploration.
The Bromo Substituent: The bromine atom is a versatile chemical handle. It can be readily used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of other functional groups. nih.gov This would allow for the creation of a focused library of derivatives to probe structure-activity relationships (SAR). SAR studies on related imidazo[1,2-a]pyridines have shown that the nature and position of substituents on the C2-phenyl ring are critical determinants of biological activity and target selectivity. researchgate.netnih.gov
The Methoxy Substituent: The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Its presence can impact how the molecule binds to biological targets and how it is processed in the body.
Potential Biological Targets: Research on the broader class of 2-phenylimidazo[1,2-a]pyridines has identified numerous biological targets. researchgate.net Derivatives have been developed as potent and selective ligands for benzodiazepine (B76468) receptors, as inhibitors of enzymes like 5-lipoxygenase and various kinases (e.g., Nek2), and as antimicrobial agents. nih.govacs.orgacs.orgnih.govdocumentsdelivered.com Therefore, a logical research trajectory for this compound and its subsequent derivatives would involve screening against these established target classes to identify potential therapeutic applications.
Table 2: Potential Research Directions for this compound
| Research Area | Projected Approach | Rationale Based on Analogues |
|---|---|---|
| Synthesis | Condensation of 2-aminopyridine with 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one. | Standard and well-established method for 2-aryl-imidazo[1,2-a]pyridines. nanobioletters.com |
| Derivatization | Use the bromo group for palladium-catalyzed cross-coupling reactions. | Creates a library of compounds for SAR studies. nih.gov |
| Biological Screening | Assay against kinases, benzodiazepine receptors, and microbial strains. | Known targets for the 2-phenylimidazo[1,2-a]pyridine scaffold. researchgate.netnih.govacs.org |
| SAR Studies | Evaluate how modifications at the 3-position of the phenyl ring affect activity. | Substituents on the C2-phenyl ring are known to be crucial for potency and selectivity. researchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-6-5-10(8-11(13)15)12-9-17-7-3-2-4-14(17)16-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJHUGZGCBSPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 2 3 Bromo 4 Methoxyphenyl Imidazo 1,2 a Pyridine
Molecular Modeling and Docking Studies of Imidazo[1,2-a]pyridine (B132010) Derivatives
Molecular modeling and docking studies are powerful computational tools used to predict the interaction of a ligand with a target protein at the atomic level. For imidazo[1,2-a]pyridine derivatives, these studies provide insights into their potential as therapeutic agents by simulating their binding to various biological targets.
Ligand-Protein Interaction Profiling
Molecular docking simulations for imidazo[1,2-a]pyridine derivatives have been performed to identify key interactions with protein active sites. For instance, studies on similar derivatives have shown that the imidazo[1,2-a]pyridine core can form crucial hydrogen bonds and pi-stacking interactions with amino acid residues. In the case of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine, the nitrogen atoms of the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors, while the aromatic rings can engage in pi-pi stacking or hydrophobic interactions. The bromo and methoxy (B1213986) substituents on the phenyl ring can further influence the binding orientation and affinity through steric and electronic effects.
| Interacting Residue Type | Potential Interaction with this compound |
| Polar Amino Acids | Hydrogen bonding with the nitrogen atoms of the imidazo[1,2-a]pyridine core. |
| Aromatic Amino Acids | Pi-pi stacking with the imidazo[1,2-a]pyridine and phenyl rings. |
| Nonpolar Amino Acids | Hydrophobic interactions with the overall scaffold. |
| Charged Amino Acids | Potential electrostatic interactions. |
Binding Affinity Predictions and Scoring Functions
Scoring functions are employed in molecular docking to estimate the binding affinity between a ligand and a protein, typically expressed in kcal/mol. For various imidazo[1,2-a]pyridine derivatives, these predictions have been instrumental in ranking potential drug candidates. The predicted binding affinity of this compound would depend on the specific protein target. For example, docking studies of similar compounds against certain kinases have shown promising binding energies, suggesting their potential as inhibitors. The bromo and methoxy groups can significantly impact the binding affinity; the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding, while the methoxy group can influence solubility and hydrogen bonding capacity.
Quantum Chemical Calculations on the Electronic Structure and Reactivity of the Compound
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of a molecule. These methods are essential for characterizing the fundamental chemical nature of this compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations on related bromo-substituted imidazo[1,2-a]pyridine derivatives have been used to determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic parameters. iucr.orgresearchgate.net For this compound, DFT calculations would likely show a relatively planar conformation between the imidazo[1,2-a]pyridine and the phenyl rings, which is a common feature for 2-phenylimidazo[1,2-a]pyridines. iucr.org The HOMO-LUMO energy gap is a critical parameter obtained from DFT, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
| Parameter | Significance for this compound |
| Optimized Geometry | Provides the most stable three-dimensional structure of the molecule. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the molecule. |
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atom of the methoxy group, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. These maps are crucial for understanding intermolecular interactions, particularly in biological systems.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies. The crystal structure of this compound reveals specific conformational details in the solid state. The asymmetric unit of the crystal contains two independent molecules. researchgate.net The dihedral angles between the imidazo[1,2-a]pyridine and the 3-bromo-4-methoxyphenyl ring systems are key conformational parameters. In many 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, these rings are nearly coplanar, which can be attributed to the extended π-conjugation. iucr.org However, steric hindrance from substituents can lead to a twisted conformation. The energy landscape, which can be calculated using computational methods, would show the relative energies of different conformations and the energy barriers for rotation around the single bond connecting the two ring systems.
Crystallographic Data for this compound researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.766 (3) |
| b (Å) | 10.355 (3) |
| c (Å) | 13.017 (4) |
| α (°) | 81.669 (4) |
| β (°) | 74.176 (4) |
| γ (°) | 81.141 (4) |
| Volume (ų) | 1244.0 (7) |
| Z | 4 |
In Silico ADMET Predictions for Imidazo[1,2-a]pyridine Scaffold (Focus on Theoretical Descriptors, not Experimental Data)
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step to mitigate late-stage failures. For the imidazo[1,2-a]pyridine scaffold, and specifically for the derivative this compound, computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic and toxicological properties. These predictions are grounded in the molecular structure of the compound and are derived from quantitative structure-activity relationship (QSAR) models and other computational algorithms.
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, appearing in several marketed drugs. This has prompted extensive computational modeling of its derivatives to understand their drug-like properties. General in silico studies on various imidazo[1,2-a]pyridine derivatives have consistently indicated a favorable ADMET profile. For instance, research on novel imidazo[1,2-a]pyridine-3-carboxamides demonstrated that these compounds generally adhere to Lipinski's rule of five, suggesting good oral bioavailability. These studies also predicted high gastrointestinal absorption and a low propensity for carcinogenicity or cytotoxicity. Similarly, computational analyses of related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown promising drug-like characteristics, with predictions of moderate to good blood-brain barrier (BBB) and central nervous system (CNS) permeability.
For the specific compound, this compound, with the molecular formula C14H11BrN2O and a molecular weight of 303.16 g/mol , a detailed in silico ADMET prediction can be generated using various established computational tools. These theoretical descriptors provide a quantitative estimation of the molecule's likely behavior in a biological system.
Physicochemical Properties and Drug-Likeness
A primary assessment of a compound's drug-likeness is often based on a set of physicochemical parameters. These descriptors, including lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are crucial in determining a molecule's ability to be absorbed and distributed in the body. The predicted values for this compound are summarized in the table below.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C14H11BrN2O |
| Molecular Weight | 303.16 g/mol |
| LogP (Lipophilicity) | 3.54 |
| Topological Polar Surface Area (TPSA) | 38.07 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
These values largely comply with established drug-likeness rules, such as Lipinski's rule of five, suggesting that the compound possesses a favorable profile for oral bioavailability. The moderate lipophilicity and relatively low TPSA indicate a good potential for membrane permeability.
Pharmacokinetic Predictions
Beyond physicochemical properties, in silico models can predict various pharmacokinetic parameters related to absorption, distribution, metabolism, and excretion.
Absorption and Distribution: The predicted high gastrointestinal absorption for the imidazo[1,2-a]pyridine scaffold is a positive attribute for orally administered drugs. For this compound, its physicochemical properties suggest good passive absorption. Furthermore, predictions regarding its ability to cross the blood-brain barrier are of significant interest for potential CNS applications.
| Pharmacokinetic Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein Substrate | No |
Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico predictions can estimate whether a compound is a substrate or an inhibitor of major CYP isoforms. Such information is crucial for anticipating potential drug-drug interactions. For the imidazo[1,2-a]pyridine scaffold, some derivatives have been predicted to be substrates and inhibitors of CYP3A4, while not being substrates for CYP2D6.
| CYP450 Interaction | Prediction |
|---|---|
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
Toxicity: Early prediction of potential toxicity is a cornerstone of modern drug development. Computational models can screen for various toxicity endpoints, including mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition). General predictions for the imidazo[1,2-a]pyridine scaffold suggest a low risk of carcinogenicity and cytotoxicity.
| Toxicity Endpoint | Prediction |
|---|---|
| Ames Toxicity | No |
| hERG I Inhibitor | No |
| Hepatotoxicity | No |
| Skin Sensitization | No |
Structure Activity Relationship Sar Studies of 2 3 Bromo 4 Methoxyphenyl Imidazo 1,2 a Pyridine Derivatives
Pharmacophore Elucidation for Imidazo[1,2-a]pyridine-Based Biological Activityrsc.orgnih.gov
The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties. nih.govnih.govnih.gov A pharmacophore model for this class of compounds typically consists of a set of essential structural features required for biological interaction.
Impact of Substituent Modifications at Various Positions of the Imidazo[1,2-a]pyridine Corenih.gov
The biological profile of imidazo[1,2-a]pyridine derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core and the appended phenyl ring.
Influence of Halogenation on Biological Activitynih.gov
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. On the imidazo[1,2-a]pyridine scaffold, the introduction of halogens can significantly impact potency. Studies have shown that the position and nature of the halogen atom are critical. For example, a facile, transition-metal-free method for regioselective C-H halogenation at the C-3 position has been developed, allowing for the synthesis of 3-chloro and 3-bromo-imidazo[1,2-a]pyridines. nih.govrsc.org
In some series of compounds, the presence of a halogen, such as a chloro group, has been shown to have little effect on certain activities like acetylcholinesterase inhibition. researchgate.net However, in other contexts, halogenation is crucial. For instance, in a series of anticancer agents, a compound featuring a p-chlorophenyl group at the C-3 position and a nitro group at the C-2 position demonstrated the highest inhibitory activity against the HT-29 cancer cell line. nih.gov The introduction of halogens can influence activity by altering the electronic properties of the molecule, improving membrane permeability, or by forming specific halogen bonds with the biological target. mdpi.com
Role of Methoxyphenyl Moiety in Biological Interactionsnih.gov
The methoxyphenyl group, as seen in 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine, is a common feature in many biologically active imidazo[1,2-a]pyridine derivatives. The methoxy (B1213986) group can act as a hydrogen bond acceptor, enhancing binding affinity to target proteins. The position of the methoxy group on the phenyl ring is often critical for activity.
For example, in the development of antitubulin agents, modifications of the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core showed that the substitution pattern significantly influences cytotoxicity. nih.gov Derivatives with methoxy groups on the phenyl ring are frequently explored for various therapeutic applications. The addition of multiple methoxy groups has been correlated with increased antiproliferative activity in certain pyridine (B92270) derivatives, suggesting their importance in target interaction. mdpi.com
Modifications at the 2-Phenyl Position
The 2-phenyl group is a key component for the biological activity of many imidazo[1,2-a]pyridine derivatives. Modifications to this phenyl ring have been extensively studied to optimize potency and selectivity. For instance, introducing polar substituents or ionizable functional groups at the para position of the 2-phenyl ring can lead to high affinity for peripheral benzodiazepine (B76468) receptors (PBRs). nih.govresearchgate.net Specifically, substituents capable of hydrogen bonding are suggested to enhance PBR affinity. researchgate.net
In the context of selective COX-2 inhibitors, the presence of a p-methylsulfonyl phenyl group at the C-2 position resulted in compounds with high potency and selectivity. researchgate.net This highlights that the electronic and steric properties of the substituent at the 2-phenyl position are determinant factors for biological interactions.
The following table summarizes the effect of various substitutions on the imidazo[1,2-a]pyridine core on different biological activities.
| Position | Substituent | Biological Target/Activity | Effect on Activity |
| C-2 | p-methylsulfonyl phenyl | COX-2 Inhibition | Increased potency and selectivity researchgate.net |
| C-2 | 2-methyl | Neuropeptide S Receptor | Reduced antagonist activity compared to unsubstituted nih.gov |
| C-3 | p-chlorophenyl | Anticancer (HT-29 cells) | High inhibitory activity nih.gov |
| C-3 | Diphenyl phosphino | Neuropeptide S Receptor | Introduction of this group is a key step in synthesis nih.gov |
| 2-Phenyl (para) | Hydrogen bonding groups | Peripheral Benzodiazepine Receptors | High affinity nih.govresearchgate.net |
Scaffold Hopping and Analog Design Strategies for Imidazo[1,2-a]pyridine Derivativesnih.gov
Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures with similar biological activities to a known parent scaffold. This approach has been successfully applied to imidazo[1,2-a]pyridine derivatives to discover new chemotypes with improved properties. rsc.orgresearchgate.net For example, using the imidazo[1,2-a]pyridine as a core backbone, a scaffold hopping strategy led to the development of novel covalent inhibitors of KRAS G12C, a key target in cancer therapy. rsc.org
Computational techniques based on 3D shape and electrostatic similarity are often employed to guide scaffold hopping exercises. acs.org These methods aim to replace the central scaffold while maintaining the key pharmacophoric features necessary for biological recognition. acs.org Another example involves the structural simplification of the 3-nitroimidazo[1,2-a]pyridine (B1296164) ring to a 5-nitroimidazole moiety in the search for new antileishmanial agents. researchgate.net Such strategies can lead to compounds with different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability associated with the original scaffold. acs.org
Quantitative Structure-Activity Relationships (QSAR) for Related Imidazo[1,2-a]pyridine Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For imidazo[1,2-a]pyridine analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for activity.
In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, an atom-based 3D-QSAR model was developed for a training set of compounds, which showed a good correlation coefficient (R² = 0.9181). researchgate.net The predictive ability of the model was validated with a test set of compounds, yielding a cross-validation correlation coefficient (Q²) of 0.6745. researchgate.net Such models provide valuable insights into how steric, electrostatic, hydrophobic, and hydrogen bonding fields influence biological activity, thereby guiding the design of more potent analogues. mdpi.com These studies help in predicting the activity of newly designed compounds before their synthesis, saving time and resources in the drug discovery process. researchgate.net
Methodological Advances in the Study of Imidazo 1,2 a Pyridine Derivatives
High-Throughput Screening Approaches for Compound Discovery
High-Throughput Screening (HTS) has revolutionized the process of identifying novel bioactive compounds from large chemical libraries. For imidazo[1,2-a]pyridine (B132010) derivatives, HTS has been instrumental in discovering initial hits for various biological targets. These approaches allow for the rapid testing of thousands of compounds in parallel, significantly accelerating the early stages of drug discovery.
Virtual screening is another powerful computational tool that complements experimental HTS. nih.gov An innovative, pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov This in silico probing of several proprietary pharmaceutical libraries enabled the rapid expansion of the initial hit, improving both the antiparasitic activity and the selectivity index. nih.gov
Experimental HTS methodologies are also widely employed. For instance, a scintillation proximity assay was used to screen a chemical library, which led to the discovery of an imidazo[1,2-a]pyridine derivative as a novel inhibitor of the PI3 kinase p110α, with an initial IC50 of 0.67μM. nih.gov Subsequent optimization based on these screening results led to derivatives with significantly increased potency. nih.gov Similarly, luciferase reporter assays have been utilized to identify imidazo[1,2-a]pyridine derivatives that inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in cancer. nih.gov
These screening approaches facilitate the rapid identification of promising compounds and provide crucial initial data for further optimization and development.
Table 1: High-Throughput Screening Methods for Imidazo[1,2-a]pyridine Derivatives
| Screening Method | Target Pathway/Organism | Key Findings |
|---|---|---|
| Virtual Screening | Leishmania donovani | Rapidly expanded hit chemotype, improved antiparasitic activity and selectivity. nih.gov |
| Scintillation Proximity Assay | PI3 Kinase p110α | Identified a novel inhibitor (IC50 = 0.67μM) for optimization. nih.gov |
| Luciferase Reporter Assay | Wnt/β-catenin Signaling | Identified derivatives that inhibit signaling and downregulate target genes like c-myc and cyclin D1. nih.gov |
Advanced Spectroscopic Techniques for Structural Analysis of Complex Interactions
The precise characterization of molecular structure and intermolecular interactions is fundamental to understanding the biological activity of imidazo[1,2-a]pyridine derivatives. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for this purpose.
NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the atomic connectivity and chemical environment within the molecule. For instance, in the characterization of spiro-acridine derivatives, ¹H-NMR chemical shifts can confirm the presence of aromatic protons and specific functional groups, while ¹³C-NMR confirms the carbon framework of the synthesized compounds. mdpi.com
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of pyrano[2,3-b]pyridine derivatives, characteristic absorption peaks in the IR spectrum confirm the presence of key functional groups such as amine (NH₂) and cyano (CN) groups. ekb.eg These techniques are crucial for confirming the identity and purity of newly synthesized compounds like 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine and for studying their interactions with biological macromolecules.
Table 2: Spectroscopic Data for Characterization of Heterocyclic Compounds
| Technique | Application | Typical Observations |
|---|---|---|
| ¹H NMR | Structural Elucidation | Signals in the aromatic region (7-8 ppm) confirm the pyridine (B92270) and phenyl rings. Specific shifts indicate the position and environment of protons. ekb.eg |
| ¹³C NMR | Carbon Framework Analysis | Reveals the number and type of carbon atoms, confirming the successful synthesis of the heterocyclic core. mdpi.com |
| FT-IR | Functional Group Identification | Characteristic absorption bands for key functional groups, such as NH₂ (3425-3361 cm⁻¹) and CN (2214-2219 cm⁻¹). ekb.eg |
Crystallographic Studies of Imidazo[1,2-a]pyridine-Ligand Complexes
The compound crystallizes in a triclinic system with the space group P-1. researchgate.net The detailed structural parameters, including cell dimensions and atomic positions, provide a foundational understanding of the molecule's stereochemistry. Such data is critical for computational modeling studies, such as docking simulations, to predict how the molecule might bind to a biological target.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁BrN₂O |
| Molecular Weight | 303.16 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.766 (3) |
| b (Å) | 10.355 (3) |
| c (Å) | 13.017 (4) |
| α (°) | 81.669 (4) |
| β (°) | 74.176 (4) |
| γ (°) | 81.141 (4) |
| Volume (ų) | 1244.0 (7) |
Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net
Bioimaging Techniques in Pre-clinical Research of Imidazo[1,2-a]pyridines
Bioimaging techniques are crucial for the non-invasive visualization of biological processes at the molecular level within living organisms, playing a vital role in preclinical research. nih.gov These methods are essential for evaluating the biodistribution, target engagement, and pharmacodynamics of novel therapeutic agents derived from the imidazo[1,2-a]pyridine scaffold.
Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize radiolabeled probes to provide high-sensitivity functional imaging with no tissue depth restrictions. nih.gov For example, a fluorine-18 (B77423) labeled inhibitor was developed for the neuroimaging of phosphodiesterase 2A (PDE2A), allowing for in vivo PET-MR studies in rats to assess brain uptake and target specificity. researchgate.net
Optical bioimaging, including fluorescence and bioluminescence, offers extremely high sensitivity for evaluating biological processes, although it is limited by tissue penetration depth. nih.gov Near-infrared (NIR) fluorescent probes are particularly advantageous for in vivo imaging due to their deeper tissue penetration and lower autofluorescence. nih.gov These techniques could be applied to suitably modified derivatives of this compound to track their localization in preclinical models of disease, providing critical information to guide their development as potential therapeutic agents.
Table 4: Characteristics of Molecular Imaging Modalities in Preclinical Research
| Imaging Technique | Resolution | Depth Penetration | Sensitivity |
|---|---|---|---|
| PET | 0.1–1 mm | No limit | 10⁻¹¹ ~ 10⁻¹² mol/L |
| SPECT | 0.5–2 mm | No limit | 10⁻¹⁰ ~ 10⁻¹¹ mol/L |
| MRI | 10–100 μm | No limit | 10⁻³ ~ 10⁻⁵ mol/L |
| Fluorescence | 1–2 mm | < 1 cm | 10⁻⁹ ~ 10⁻¹² mol/L |
| Bioluminescence | 1–2 mm | < 1–2 cm | 10⁻¹⁵ ~ 10⁻¹⁷ mol/L |
Adapted from "In vivo molecular imaging in preclinical research". nih.gov
Future Research Directions for 2 3 Bromo 4 Methoxyphenyl Imidazo 1,2 a Pyridine and the Imidazo 1,2 a Pyridine Class
Development of Novel and Sustainable Synthetic Routes
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods like the condensation of 2-aminopyridines with α-haloketones, which can involve harsh conditions and undesirable solvents. rsc.org The future of synthesizing 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine and its analogs lies in the development of "green" and sustainable methodologies that are more efficient and environmentally friendly. benthamdirect.com
Key research efforts are focused on:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction to create imidazo[1,2-a]pyridines, has been shown to be more efficient with microwave irradiation, reducing reaction times from hours to minutes. mdpi.com
Aqueous Media and Green Solvents: Moving away from conventional organic solvents like DMF and acetonitrile (B52724) is a major goal. rsc.org Research has demonstrated successful synthesis in aqueous micellar media, which not only is more sustainable but can also be catalyzed by simple systems like Cu(II)–ascorbate. acs.org Another novel approach reports a rapid, metal-free synthesis in water at ambient conditions. rsc.org
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid heavy or toxic metal catalysts is a significant area of interest. benthamdirect.com A reported NaOH-promoted cycloisomerization of N-propargylpyridiniums proceeds in minutes to quantitative yield without a metal catalyst. rsc.org
One-Pot Procedures: Combining multiple reaction steps into a single procedure, such as a copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant, increases efficiency and reduces waste. organic-chemistry.org
| Synthetic Strategy | Key Features | Advantages Over Conventional Methods | Reference |
|---|---|---|---|
| Microwave-Assisted GBBR | Use of microwave irradiation to accelerate multicomponent reactions. | Drastic reduction in reaction time (e.g., 8 hours to 30 minutes), comparable or improved yields. | mdpi.com |
| Aqueous Micellar Media Synthesis | Cu(II)–ascorbate catalyzed A3-coupling reaction in the presence of a surfactant (SDS) in water. | Environmentally benign solvent, use of a simple and efficient catalytic system. | acs.org |
| Metal-Free Aqueous Synthesis | NaOH-promoted cycloisomerisation performed in water at room temperature. | Avoids metal catalysts, extremely fast (minutes), high space-time-yield, uses water as a solvent. | rsc.org |
| One-Pot Air-Oxidized Synthesis | Copper-catalyzed reaction using air as a green and inexpensive oxidant. | High atom economy, operational simplicity, environmental friendliness. | organic-chemistry.org |
Advanced Pre-clinical Pharmacological Profiling and Efficacy Studies
Imidazo[1,2-a]pyridines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antituberculosis, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com Future research must move beyond initial screenings to in-depth pre-clinical profiling to understand their therapeutic potential fully.
Directions for future studies include:
Mechanism of Action Elucidation: While many compounds show potent activity, their precise molecular targets are often not fully characterized. For example, certain imidazo[1,2-a]pyridines show anticancer effects by inhibiting pathways like AKT/mTOR or targeting specific kinases. nih.gov Future work should focus on identifying and validating these targets.
Structure-Activity Relationship (SAR) and Lead Optimization: Systematic modification of the imidazo[1,2-a]pyridine (B132010) core is crucial. For instance, in the development of antituberculosis agents, extensive SAR studies on imidazo[1,2-a]pyridine amides led to the clinical candidate Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex. nih.gov Similar rigorous optimization is needed for other therapeutic areas.
In Vivo Efficacy and Pharmacokinetics: Promising in vitro results must be translated into in vivo models. A significant challenge is achieving favorable pharmacokinetic profiles, such as good oral bioavailability and metabolic stability. nih.gov Studies focusing on the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs are essential for advancing them toward clinical trials. For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro anti-TB activity and an acceptable pharmacokinetic profile in rats. rsc.orgnih.gov
| Therapeutic Area | Known Biological Target/Mechanism | Example Compound Class | Future Research Focus | Reference |
|---|---|---|---|---|
| Anticancer | Inhibition of AKT/mTOR pathway, CDK, VEGFR, PI3K | Substituted imidazo[1,2-a]pyridines | Identifying specific kinase targets; overcoming resistance; developing bifunctional agents with cardioprotective effects. | benthamdirect.comnih.govnih.gov |
| Antituberculosis | Inhibition of QcrB subunit of cytochrome bcc complex | Imidazo[1,2-a]pyridine amides (e.g., Telacebec/Q203) | Optimizing for activity against drug-resistant strains (MDR/XDR-TB); improving metabolic stability. | rsc.orgnih.gov |
| Antiviral | Inhibition of viral replication (e.g., Cytomegalovirus, Varicella-zoster virus) | C-3 acyclic nucleoside analogues of imidazo[1,2-a]pyridine | Broadening the spectrum of antiviral activity; elucidating the mechanism of action. | researchgate.net |
| Anti-inflammatory | Inhibition of inflammatory pathways | Various imidazo[1,2-a]pyridine derivatives | Identifying specific molecular targets in inflammatory cascades; in vivo efficacy studies in models of inflammatory diseases. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by making the process faster and more efficient. mednexus.org These technologies can be applied at nearly every stage of developing imidazo[1,2-a]pyridine-based drugs. ijirt.orgmdpi.com
Future applications of AI/ML in this field include:
Predictive Modeling: Using ML algorithms to build Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel imidazo[1,2-a]pyridine derivatives before they are synthesized, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new imidazo[1,2-a]pyridine structures optimized for specific properties, such as high potency against a target and favorable ADME profiles. mdpi.com
Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate new potential targets for imidazo[1,2-a]pyridine compounds.
Drug Repurposing: ML algorithms can screen existing imidazo[1,2-a]pyridine libraries against different disease models to find new therapeutic uses for previously synthesized compounds.
| AI/ML Application | Description | Potential Impact on Imidazo[1,2-a]pyridine Research | Reference |
|---|---|---|---|
| QSAR Modeling | Develops models that correlate chemical structure with biological activity. | Accelerates the identification of potent lead compounds by prioritizing synthesis efforts. | mdpi.com |
| Generative Models for De Novo Design | Algorithms that create novel molecular structures with desired properties. | Designs new imidazo[1,2-a]pyridine analogs with enhanced efficacy and better drug-like properties. | mdpi.com |
| Predictive ADME/Tox | Uses computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Reduces late-stage failures by identifying compounds with poor pharmacokinetic or toxicity profiles early in the discovery process. | mdpi.com |
| Human-in-the-Loop Frameworks | Combines deep learning algorithms with human expert knowledge for decision-making. | Enhances the discovery of target molecules within a specified experimental budget by leveraging both computational power and expert intuition. | arxiv.org |
Exploration of New Therapeutic Applications Beyond Current Focus Areas
While significant research on imidazo[1,2-a]pyridines has focused on oncology and infectious diseases, the scaffold's versatility suggests it could be effective in other therapeutic areas. nih.govbio-conferences.org Future research should systematically explore these untapped possibilities.
Potential new applications to investigate include:
Neurodegenerative Diseases: Given that some imidazo[1,2-a]pyridine derivatives interact with receptors in the central nervous system (e.g., as ligands for the dopamine (B1211576) D4 receptor), their potential in treating diseases like Alzheimer's or Parkinson's should be explored. researchgate.net
Cardiovascular Diseases: Recently, a novel imidazo[1,2-a]pyridine-based HDAC6 inhibitor was discovered that not only had an anticarcinogenic effect but also exhibited a cardioprotective effect, suggesting a new avenue for developing bifunctional drugs. nih.gov
Metabolic Disorders: The scaffold's ability to inhibit various enzymes could be leveraged to target key players in metabolic diseases like diabetes. mdpi.com
| Potential New Therapeutic Area | Rationale / Potential Targets | Future Research Approach | Reference |
|---|---|---|---|
| Neurodegenerative Diseases | Known interaction with CNS receptors (e.g., Dopamine D4). | Screening against targets relevant to Alzheimer's, Parkinson's, and other neurological disorders. | researchgate.net |
| Cardiovascular Disease | Demonstrated cardioprotective effects in some analogs (e.g., HDAC6 inhibitors). | Design and synthesis of analogs targeting cardiovascular-related enzymes or receptors; in vivo testing in cardiovascular disease models. | nih.gov |
| Metabolic Disorders | Broad enzyme inhibitory activity. | Screening existing libraries against key metabolic targets (e.g., kinases, phosphatases) involved in diabetes and obesity. | mdpi.com |
Collaborative Research Frameworks for Accelerated Discovery and Development
The journey of a drug from discovery to market is long, expensive, and high-risk. drugtargetreview.com To accelerate the development of promising compounds like this compound, future efforts will increasingly rely on collaborative frameworks. azolifesciences.com
Effective collaborative models include:
Public-Private Partnerships (PPPs): Collaborations between academic institutions, government bodies (like the NIH), and pharmaceutical companies can bridge the gap between basic research and clinical development. nih.gov These partnerships are crucial for sharing data, resources, and expertise.
Academia-Industry Collaborations: Academic labs often excel at early-stage discovery and target validation, while pharmaceutical companies have the resources and infrastructure for large-scale screening, lead optimization, and clinical trials. mrlcg.com
Pre-competitive Consortia: Companies can collaborate on fundamental, pre-competitive research, such as biomarker development or validating new drug targets, to share costs and reduce redundancy. nih.gov
Integration of Contract Research Organizations (CROs): CROs provide specialized expertise and scalability in areas like medicinal chemistry and preclinical testing, allowing research teams to be more flexible and efficient. drugtargetreview.com
| Collaborative Model | Key Participants | Primary Goal | Benefit for Imidazo[1,2-a]pyridine Research | Reference |
|---|---|---|---|---|
| Public-Private Partnerships | Academia, Government (e.g., NIH), Pharmaceutical Companies | To advance basic science discoveries into clinical applications. | Leverages public funding and academic innovation with industry's development expertise. | nih.gov |
| Academia-Industry Partnerships | Universities, Biotech/Pharma Companies | To translate foundational research into new therapies. | Combines cutting-edge academic research with the financial and developmental resources of industry. | mrlcg.com |
| Pre-competitive Consortia | Multiple Pharmaceutical Companies, Research Institutes | To share knowledge and costs on early-stage research challenges. | Enables shared progress on fundamental challenges, such as identifying novel targets for imidazo[1,2-a]pyridines. | nih.gov |
| Contract Research Organizations (CROs) | Sponsor Company (Pharma/Biotech), CRO | To outsource specific research and development activities for efficiency and expertise. | Provides access to specialized skills and infrastructure, accelerating preclinical and clinical testing phases. | drugtargetreview.com |
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine?
Answer:
The synthesis typically involves a multi-step approach:
Condensation Reactions : React phenacyl bromide derivatives with 2-aminopyridines to form imidazo[1,2-a]pyridine intermediates. For example, bromopyridines can react with phenacyl bromides under reflux conditions .
Suzuki Coupling : Introduce aryl groups (e.g., 4-cyanophenyl) via palladium-catalyzed cross-coupling with boronic acids to functionalize the C-2 position .
Functionalization at C-3 : Substituents like phenylamino groups can be added via nucleophilic substitution or Mannich reactions to explore structure-activity relationships (SAR) .
Characterization : Use ¹H/¹³C-NMR, FT-IR, and LC-MS to confirm structural integrity and purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Answer:
- ¹H/¹³C-NMR : Essential for confirming substitution patterns on the imidazo[1,2-a]pyridine core and aryl groups. For example, aromatic proton signals between δ 7.5–8.5 ppm indicate the presence of bromine or methoxy substituents .
- FT-IR : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹, C-O-C from methoxy groups at ~1250 cm⁻¹) .
- LC-MS : Validates molecular weight and detects impurities, particularly in multi-step syntheses .
Advanced: How can regioselective functionalization at the C-3 position be achieved for SAR studies?
Answer:
- Radical Reactions : Use transition metal catalysis (e.g., Cu) or photocatalysis to introduce aryl/alkyl groups via C-H activation. For instance, copper-catalyzed selenylation with selenium powder enables C-3 selenylation under mild conditions .
- Mannich Reactions : Introduce aminoalkyl groups by reacting with secondary amines and formaldehyde, as demonstrated in COX-2 inhibitor studies .
- Catalyst-Free Multicomponent Reactions (MCRs) : Utilize glyoxylic acid and boronic acids for eco-friendly arylomethylation at C-3 .
Advanced: What structural modifications enhance COX-2 inhibitory activity in related imidazo[1,2-a]pyridines?
Answer:
- Substituent Effects : A morpholine ring at C-3 improves selectivity (IC₅₀ = 0.07 μM, selectivity index = 217.1) by optimizing steric and electronic interactions with the COX-2 active site .
- Electron-Withdrawing Groups : Bromine at the 3-position of the phenyl ring enhances binding affinity due to increased electrophilicity .
- Methoxy Positioning : The 4-methoxy group on the phenyl ring contributes to π-π stacking interactions, as seen in analogous derivatives .
Data Contradiction: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Assay Conditions : Variability in cell lines, enzyme sources (e.g., recombinant vs. native COX-2), or incubation times can alter results. Standardize protocols using validated models .
- Substituent-Specific Effects : For example, 2-thioalkyl derivatives showed no antibacterial activity in gram-negative models, likely due to poor membrane permeability, whereas COX-2-active derivatives require specific hydrogen-bonding motifs .
- Dosage Optimization : Re-evaluate activity at varying concentrations (e.g., µM to nM ranges) to identify threshold effects .
Advanced: What catalyst-free strategies enable efficient modification of this scaffold?
Answer:
- Multicomponent Reactions (MCRs) : Combine imidazo[1,2-a]pyridines with glyoxylic acid and boronic acids in DMF at 100°C to synthesize aryl methane derivatives without catalysts. Yields improve with optimized stoichiometry (e.g., 1:1:1.2 ratio) .
- Reductive Amination : Reduce Schiff bases (e.g., imines) using sodium borohydride to introduce methylene-linked substituents at C-3 .
Basic: What pharmacophoric features make imidazo[1,2-a]pyridines promising drug candidates?
Answer:
- Bicyclic Core : The imidazo[1,2-a]pyridine scaffold provides rigidity, enhancing binding to target proteins (e.g., COX-2, GABA receptors) .
- Electron-Rich Moieties : Bromine and methoxy groups increase electrophilicity and membrane permeability, critical for CNS-targeting drugs .
- Diverse Bioactivity : Derivatives exhibit anxiolytic, anticancer, and anti-inflammatory properties, as seen in commercial drugs like zolpidem and alpidem .
Advanced: How do radical-based methodologies expand functionalization possibilities?
Answer:
- Transition Metal Catalysis : Cu-catalyzed reactions enable C-3 selenylation or arylations via single-electron transfer (SET) mechanisms, tolerating diverse boronic acids .
- Photocatalysis : Visible-light-driven reactions using Ru or Ir complexes facilitate C-H bond activation for alkylation or fluorination .
- Metal-Free Oxidants : TBHP (tert-butyl hydroperoxide) generates imidazo[1,2-a]pyridine radicals for coupling with alkenes or alkynes .
Synthesis Optimization: How can yields be improved in multi-step syntheses?
Answer:
- Stepwise Purification : Isolate intermediates (e.g., 2-chloro-3-nitroimidazo[1,2-a]pyridine) via column chromatography to minimize side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for MCRs to enhance reactivity and reduce byproduct formation .
- Temperature Control : Reflux conditions (80–100°C) improve cyclization efficiency in steps involving POCl₃ or NaBH₄ reduction .
Advanced: What in vivo models validate the anti-inflammatory potential of derivatives?
Answer:
- Rodent Models : Carrageenan-induced paw edema or LPS-induced systemic inflammation models assess COX-2 inhibition. Derivatives with morpholine substituents reduce edema by >50% at 10 mg/kg doses .
- Histopathological Analysis : Post-treatment tissue sections (e.g., lung, liver) evaluate anti-fibrotic activity, as demonstrated in imidazo[1,2-a]pyridine derivatives from UV/CSIC collaborations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
